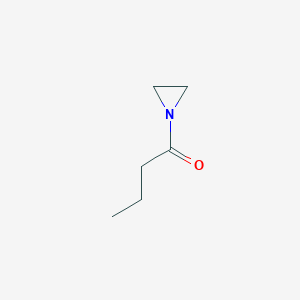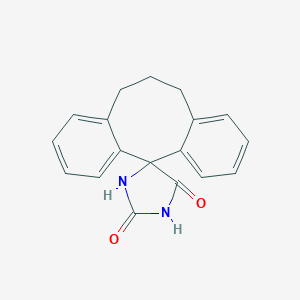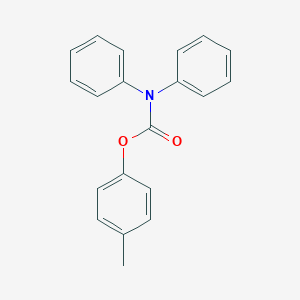
(4-methylphenyl) N,N-diphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylphenyl) N,N-diphenylcarbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 60 years. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, aphids, mites, and ticks.
Wirkmechanismus
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. When (4-methylphenyl) N,N-diphenylcarbamate inhibits acetylcholinesterase, acetylcholine accumulates in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Biochemische Und Physiologische Effekte
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects and mammals. In insects, (4-methylphenyl) N,N-diphenylcarbamate causes paralysis, convulsions, and death. In mammals, (4-methylphenyl) N,N-diphenylcarbamate can cause a range of effects, including tremors, convulsions, respiratory depression, and even death. Carbaryl has also been shown to have reproductive and developmental effects in mammals.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, (4-methylphenyl) N,N-diphenylcarbamate is also toxic to mammals and can have negative impacts on the environment. Therefore, it is important to use (4-methylphenyl) N,N-diphenylcarbamate with caution and to follow appropriate safety protocols when working with this compound.
Zukünftige Richtungen
There are many future directions for research on (4-methylphenyl) N,N-diphenylcarbamate. Some possible areas of research include investigating the effects of (4-methylphenyl) N,N-diphenylcarbamate on non-target species, such as beneficial insects and wildlife, and developing new insecticides that are more targeted and less harmful to the environment. Additionally, research could be done to investigate the potential health effects of long-term exposure to low levels of (4-methylphenyl) N,N-diphenylcarbamate in humans. Finally, research could be done to investigate the potential use of (4-methylphenyl) N,N-diphenylcarbamate as a treatment for certain diseases, such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Synthesemethoden
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and diphenylamine in the presence of a catalyst. The reaction produces (4-methylphenyl) N,N-diphenylcarbamate as a white crystalline solid. The purity of the (4-methylphenyl) N,N-diphenylcarbamate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. It has been used in many scientific research studies to investigate its effects on insects, mammals, and the environment. Carbaryl has been used to study the effects of pesticides on honeybees, the impact of pesticides on aquatic ecosystems, and the potential risks of exposure to (4-methylphenyl) N,N-diphenylcarbamate on human health.
Eigenschaften
CAS-Nummer |
10369-97-8 |
|---|---|
Produktname |
(4-methylphenyl) N,N-diphenylcarbamate |
Molekularformel |
C20H17NO2 |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
(4-methylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI-Schlüssel |
ODVSOHSQPJFLHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
N,N-Diphenylcarbamic acid 4-methylphenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



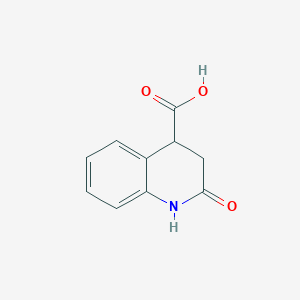
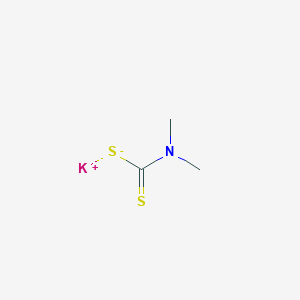
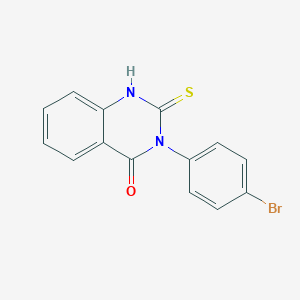
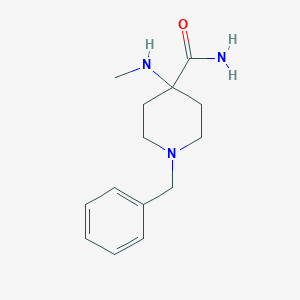
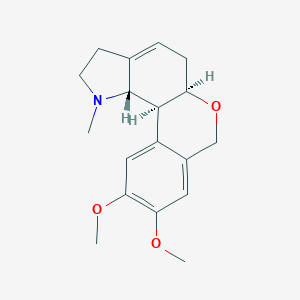
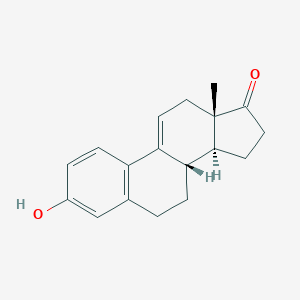
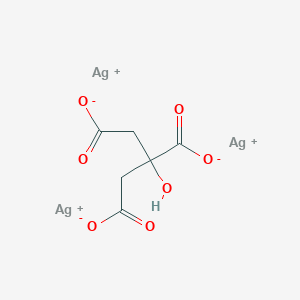
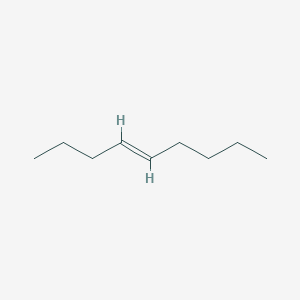
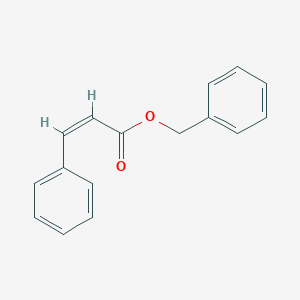
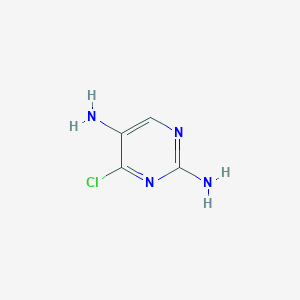
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
